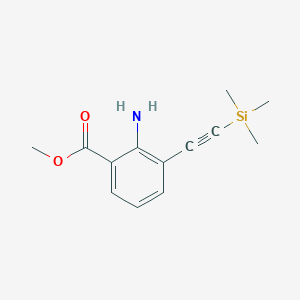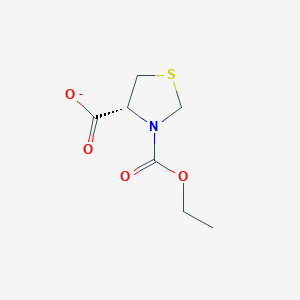
3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)-, also known as Telmesteine, is a compound with the molecular formula C7H11NO4S and a molecular weight of 205.23 g/mol . It is a thiazolidine derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Telmesteine is known for its mucolytic properties and is used in the treatment of respiratory conditions such as acute and chronic bronchitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This reaction is a type of click chemistry that does not require any catalyst and results in the formation of a stable thiazolidine product . The reaction conditions are typically mild, and the product remains stable without undergoing hydrolysis under physiological conditions .
Industrial Production Methods
Industrial production of Telmesteine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the pH, temperature, and reaction time to ensure the stability of the thiazolidine product. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also employed to improve the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- involves its ability to form stable thiazolidine rings with biomolecules. This reaction occurs through the condensation of 1,2-aminothiols with aldehydes, resulting in the formation of a thiazolidine ring structure . The compound’s mucolytic activity is attributed to its ability to break down mucus by disrupting the disulfide bonds in mucoproteins .
Vergleich Mit ähnlichen Verbindungen
3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- can be compared with other similar compounds such as:
Erdosteine: Another mucolytic agent with similar anti-elastase activity.
S-Carboxymethyl-L-cysteine: A compound used for its mucolytic properties.
Fudosteine: Known for its mucolytic and anti-inflammatory effects.
The uniqueness of Telmesteine lies in its stable thiazolidine ring structure and its ability to form bioorthogonal conjugates under physiological conditions without the need for toxic catalysts .
Eigenschaften
Molekularformel |
C7H10NO4S- |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
(4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/p-1/t5-/m0/s1 |
InChI-Schlüssel |
XBJWOGLKABXFJE-YFKPBYRVSA-M |
Isomerische SMILES |
CCOC(=O)N1CSC[C@H]1C(=O)[O-] |
Kanonische SMILES |
CCOC(=O)N1CSCC1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111378.png)
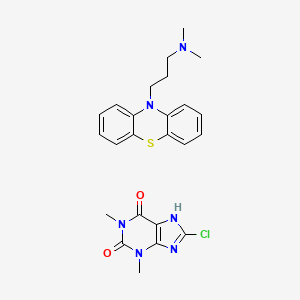
![16-Dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2](/img/structure/B14111394.png)
![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)
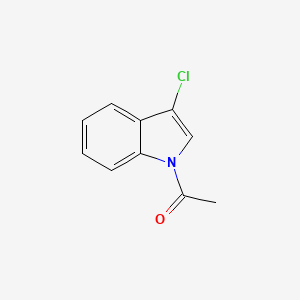
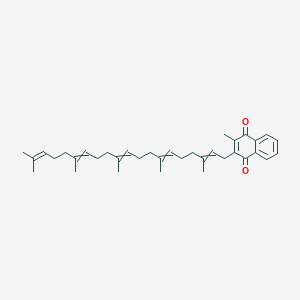
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111411.png)
![1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111426.png)
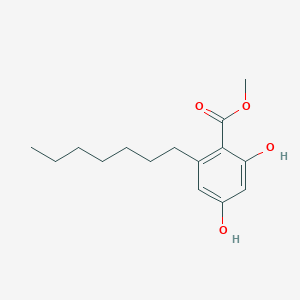
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14111434.png)
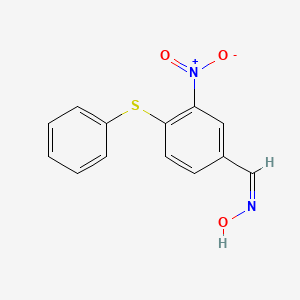
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B14111445.png)
![2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine](/img/structure/B14111447.png)
